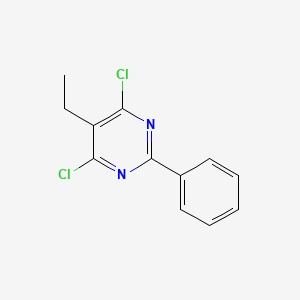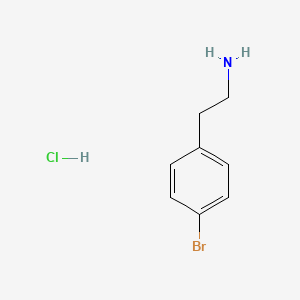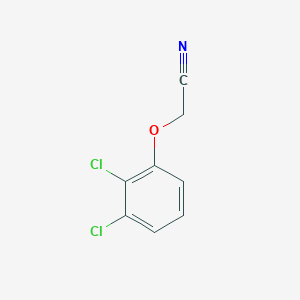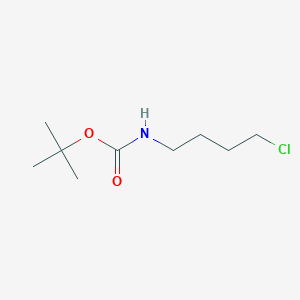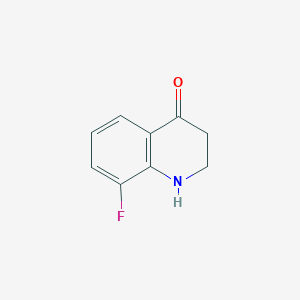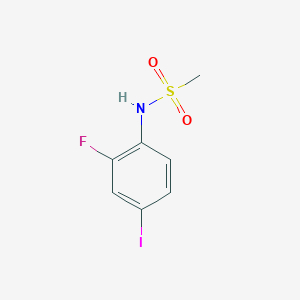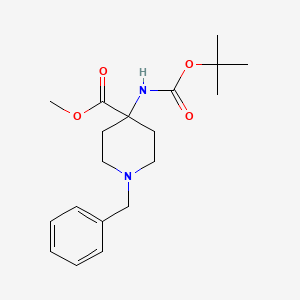
4-(4-氟苯基)-2-甲基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been achieved by single-step chemical synthesis . The synthesized compound was characterized using FT-IR and NMR techniques .Molecular Structure Analysis
The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule . Molecular electrostatic potential was also performed .科学研究应用
分子结构和晶体堆积
相关化合物的结构分析,如 (E)-3-(4-氟苯基)-1-(4-甲基苯基)丙-2-烯-1-酮,提供了对分子几何和晶体堆积的见解,揭示了分子间氢键模式,这可能与设计具有特定性质的材料有关 (Butcher 等人,2007)。
光解和反应机理
对与 4-(4-氟苯基)-2-甲基苯酚密切相关的甲基苯酚的光解离的研究阐明了反应机理和产物形成,增强了我们对有机反应途径及其环境影响的理解 (King 等人,2008)。
化学传感器
4-甲基-2,6-二甲酰苯酚基化合物在开发用于检测金属离子、阴离子和中性分子的化学传感器方面显示出潜力。这一研究领域探讨了 4-(4-氟苯基)-2-甲基苯酚的衍生物如何应用于为各种分析物创建灵敏且选择性的检测系统 (Roy,2021)。
低聚物化和材料合成
已经探索了基于氟苯基衍生物的低聚物的合成和表征,表明其在创建具有理想热和化学性质的新材料中的应用。此类研究有助于开发具有特定功能的聚合物和复合材料 (Kaya 和 Gül,2004)。
放射性药物合成
从特定前体合成无载体添加的 4-[18F]氟苯酚的研究对放射性药物的开发具有重要意义。这些化合物在诊断成像中发挥着至关重要的作用,特别是在正电子发射断层扫描 (PET) 扫描中,增强了疾病的检测 (Ross 等人,2011)。
生物修复
对海洋微藻对氟苯酚的生物修复能力的研究证明了生物系统解毒环境污染物的潜力。此类研究对于开发可持续的方法以减轻有害物质对生态系统的影响至关重要 (Shimoda 和 Hamada,2010)。
作用机制
The mechanism of action of similar compounds has been studied. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
安全和危害
未来方向
生化分析
Biochemical Properties
4-(4-Fluorophenyl)-2-methylphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 4-(4-Fluorophenyl)-2-methylphenol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-(4-Fluorophenyl)-2-methylphenol on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, 4-(4-Fluorophenyl)-2-methylphenol can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response, highlighting its potential impact on cellular function and health.
Molecular Mechanism
At the molecular level, 4-(4-Fluorophenyl)-2-methylphenol exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as receptors, enzymes, and transporters . This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular responses. For instance, 4-(4-Fluorophenyl)-2-methylphenol has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-(4-Fluorophenyl)-2-methylphenol can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 4-(4-Fluorophenyl)-2-methylphenol can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vivo studies have also demonstrated that long-term administration of this compound can result in persistent changes in tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of 4-(4-Fluorophenyl)-2-methylphenol vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential toxicities.
Metabolic Pathways
4-(4-Fluorophenyl)-2-methylphenol is involved in several metabolic pathways, interacting with various enzymes and cofactors . One primary pathway involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of 4-(4-Fluorophenyl)-2-methylphenol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides and multidrug resistance proteins. Once inside the cell, 4-(4-Fluorophenyl)-2-methylphenol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-(4-Fluorophenyl)-2-methylphenol plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 4-(4-Fluorophenyl)-2-methylphenol within these compartments can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria may enhance its ability to modulate mitochondrial function and energy metabolism.
属性
IUPAC Name |
4-(4-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIEFSTWXHDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613460 |
Source


|
| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22494-35-5 |
Source


|
| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

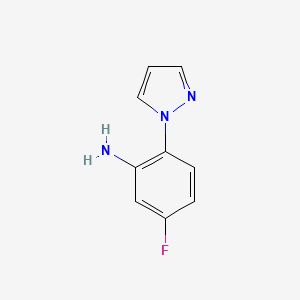
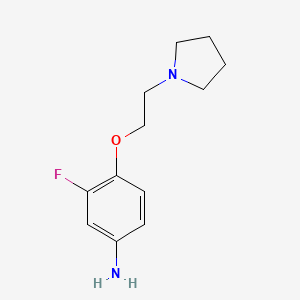
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)
